molecular formula C12H18O3 B13793897 (6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate

(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate

Cat. No.: B13793897
M. Wt: 210.27 g/mol
InChI Key: AUHQRTFXZKGZHG-UHFFFAOYSA-N
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Description

(6-Hydroxy-5-methyl-2-bicyclo[221]heptanyl) 2-methylprop-2-enoate is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate typically involves the reaction of 6-hydroxy-5-methyl-2-bicyclo[2.2.1]heptane with 2-methylprop-2-enoic acid. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism by which (6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(6-hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate

InChI

InChI=1S/C12H18O3/c1-6(2)12(14)15-10-5-8-4-9(10)11(13)7(8)3/h7-11,13H,1,4-5H2,2-3H3

InChI Key

AUHQRTFXZKGZHG-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C1O)C(C2)OC(=O)C(=C)C

Origin of Product

United States

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